molecular formula C13H15NO3 B1270721 Benzyl 3-oxopiperidine-1-carboxylate CAS No. 61995-20-8

Benzyl 3-oxopiperidine-1-carboxylate

Cat. No.: B1270721
CAS No.: 61995-20-8
M. Wt: 233.26 g/mol
InChI Key: ALXLNFWWLXCXSK-UHFFFAOYSA-N
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Description

Benzyl 3-oxopiperidine-1-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a piperidine derivative with a benzyl group attached to the nitrogen atom and a carboxylate group attached to the carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for Benzyl 3-oxopiperidine-1-carboxylate involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired compound .

Industrial Production Methods: The industrial production of this compound typically involves optimized synthetic routes that offer advantages such as readily available starting materials, simplified procedures, and suitability for large-scale production. For example, the reaction of Compound 1 with ethyl 2-diazoacetate in tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature, is a method used in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 3-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Benzyl 3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    1-Boc-3-piperidone:

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound is used in the synthesis of receptor agonists and antagonists.

Uniqueness: Benzyl 3-oxopiperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its potential therapeutic applications also set it apart from similar compounds.

Biological Activity

Benzyl 3-oxopiperidine-1-carboxylate (CAS No. 61995-20-8) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol. Its structure features a piperidine ring with a benzyl group and a carboxylate functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways.
  • Receptor Modulation : It interacts with specific receptors, potentially leading to alterations in cell signaling and physiological responses.

These mechanisms are crucial for understanding its therapeutic potential and applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against Mycobacterium tuberculosis (MTB), revealing promising results:

CompoundMIC (µg/mL)Activity Against MTB
This compound0.125 - 16Active against both sensitive and resistant strains

The minimum inhibitory concentration (MIC) values suggest that this compound could be a candidate for further development as an anti-tuberculosis agent .

Antibacterial Activity

In addition to its anti-MTB activity, this compound has shown effectiveness against various Gram-positive bacteria. Its derivatives have been synthesized to enhance lipophilicity and improve antibacterial potency. For instance, modifications have resulted in compounds with MIC values comparable to established antibiotics like levofloxacin and ciprofloxacin .

Study on Structural Modifications

A notable study focused on the synthesis of derivatives from this compound aimed at optimizing their antibacterial properties. The derivatives were tested against multiple bacterial strains, showing enhanced activity compared to the parent compound . This highlights the importance of structural modifications in improving biological efficacy.

Evaluation of Cellular Effects

This compound was also investigated for its effects on cellular processes. It was found to modulate cell signaling pathways, influencing gene expression and cellular metabolism. Such effects are critical for understanding how this compound could be utilized in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 3-oxopiperidine-1-carboxylate, and what yields are typically achieved?

The compound is synthesized via the reaction of 3-oxopiperidine with benzyl chloroformate under alkaline conditions. A reported method involves using sulfur trioxide pyridine complex, dimethyl sulfoxide (DMSO), and N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane at 0°C for 2 hours, achieving a 90% yield after purification . Key steps include:

  • Base selection : Alkaline conditions (e.g., DIPEA) deprotonate the piperidine nitrogen for nucleophilic attack.
  • Temperature control : Low temperatures minimize side reactions.
  • Workup : Quenching with aqueous solutions followed by extraction and solvent evaporation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Standard analytical methods include:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify the piperidine ring, benzyl group, and carbonyl signals.
  • Mass spectrometry (MS) : To confirm molecular weight (e.g., C13_{13}H15_{15}NO3_3, theoretical molar mass 233.26 g/mol).
  • HPLC : For purity assessment (>95% recommended for research use) .

Q. What are the recommended storage conditions to maintain stability?

Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from light, moisture, and oxidizing agents. Stability data suggest decomposition risks at elevated temperatures (>40°C) or prolonged exposure to humidity .

Q. What safety precautions are critical during handling?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Collect using inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for derivatives of this compound?

Advanced strategies include:

  • Catalyst screening : Evaluate Lewis acids (e.g., Ce(IV) salts) to enhance reaction rates or selectivity .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF, THF) for solubility and reactivity.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .

Q. What mechanisms underlie its reactivity in nucleophilic substitution or oxidation reactions?

  • Nucleophilic substitution : The electron-deficient carbonyl group adjacent to the piperidine nitrogen facilitates attack by nucleophiles (e.g., amines).
  • Oxidation : The 3-oxo group can be oxidized to a carboxylic acid using KMnO4_4 or reduced to an alcohol with NaBH4_4, depending on conditions .
  • Computational modeling : Density Functional Theory (DFT) studies can predict reactive sites and transition states .

Q. How can structural analogs of this compound be designed for target-specific bioactivity studies?

  • Structure-activity relationship (SAR) : Modify the benzyl group (e.g., para-substitution) or piperidine ring (e.g., introducing methyl groups) to alter steric/electronic properties.
  • Enzyme inhibition assays : Test derivatives against HDACs or kinases, leveraging the carbonyl group for hydrogen bonding with active sites .

Q. How should conflicting toxicity data from SDS documents be resolved?

  • Literature review : Cross-reference multiple SDS sources (e.g., TCI America vs. BIOSYNTH) and peer-reviewed toxicology studies.
  • In vitro testing : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to assess acute toxicity .

Q. What methodologies are suitable for studying its metabolic stability in drug discovery?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life and metabolite profiling.
  • LC-MS/MS : Quantify parent compound degradation and identify phase I/II metabolites .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular formulaC13_{13}H15_{15}NO3_3
Molar mass233.26 g/mol
Melting pointNot reported (analogs: 68°C)
StabilitySensitive to oxidation

Table 2. Common Analytical Techniques

TechniqueApplicationExample Parameters
1H^1\text{H}-NMRConfirm benzyl groupδ 7.3–7.4 ppm (aromatic)
HPLC-UVPurity assessmentC18 column, 254 nm
HRMSMolecular ion verificationESI+, m/z 234.11 [M+H]+

Properties

IUPAC Name

benzyl 3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXLNFWWLXCXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363793
Record name 1-N-Cbz-3-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61995-20-8
Record name Benzyl 3-oxopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61995-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Cbz-3-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyloxycarbonyl-3-piperidone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

800 ml of a solution of 52.4 ml of oxalyl chloride in methylene chloride was cooled to −78° C., 53.2 ml of DMSO was added dropwise to the solution, and the mixture was stirred at −78° C. for 0.5 hour. A solution of 75.5 g of benzyl 3-hydroxypiperidine-1-carboxylate dissolved in 200 ml of methylene chloride was added dropwise to the mixture, and further 293 ml of triethylamine was added dropwise to the same, and the mixture was stirred for 16 hours while a temperature thereof was gradually raised to room temperature. To the reaction mixture were added a saturated aqueous sodium bicarbonate solution and chloroform, the mixture was stirred and the liquids were separated. The organic layer was dried and concentrated to obtain 83.7 g of 1-benzyloxycarbonyl-3-piperidone. MS•APCI (m/z): 234 [M+H]+ (3) To a solution of 83.7 g of 1-benzyloxycarbonyl-3-piperidone dissolved in 1.2 liters of methylene chloride was added 55.0 g of (R)-(+)-1-(1-naphthyl)ethylamine, and after the mixture was stirred at room temperature for 2 hours, 69 ml of acetic acid and 160 g of sodium triacetoxy borohydride were added to the mixture, and the mixture was stirred at room temperature for 15 hours. To the reaction mixture was added an aqueous sodium hydroxide to make the mixture basic, and then, chloroform was added to the mixture, the mixture was stirred and the liquids were separated. The organic layer was dried and concentrated, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1→0:1) to obtain 98.7 g of benzyl 3-[(R)-1-(naphthalen-1-yl)ethylamino]piperidine-1-carboxylate. MS•APCI (m/z): 389 [M+11]+ (4) To a solution of 40.95 g of triphosgene dissolved in 800 ml of methylene chloride was added dropwise a mixed solution containing 80.6 g of benzyl 3-[(R)-1-(naphthalen-1-yl)ethylamino]piperidine-1-carboxylate and 86.6 ml of triethylamine dissolved in 200 ml of methylene chloride at 0° C., and the mixture was stirred at room temperature for 16 hours. To the reaction mixture was added water, the mixture was stirred and the liquids were separated. The organic layer was dried and concentrated, and the residue was washed with 200 ml of diethyl ether, and the crystal collected by filtration was recrystallized from chloroform and diethyl ether to obtain 48.9 g of benzyl (R)-3-[chlorocarbonyl-(R)-1-(naphthalen-1-yl)ethylamino] piperidine-1-carboxylate.
[Compound]
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800 mL
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52.4 mL
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75.5 g
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Synthesis routes and methods II

Procedure details

To a solution of 3-piperidone (12 mmol) in 200 mL of methylene chloride. is added triethylamine (18 mmol) in a single portion at room temperature and the reaction mixture cooled to 0° C. Benzyl chloroformate (12 mmol) is added dropwise via addition funnel and the reaction mixture allowed to warm to room temperature. Stirring is continued for 2 hours at room temperature. The reaction mixture is diluted with ethyl acetate (200 mL) and washed with 1N hydrochloric acid (3×100 mL), water and brine. The organic layer is worked up to provide N-Benzyloxycarbonyl-3-piperidone.
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
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Quantity
12 mmol
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Quantity
200 mL
Type
solvent
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Quantity
200 mL
Type
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl 3-oxopiperidine-1-carboxylate
Benzyl 3-oxopiperidine-1-carboxylate
Benzyl 3-oxopiperidine-1-carboxylate
Benzyl 3-oxopiperidine-1-carboxylate
Benzyl 3-oxopiperidine-1-carboxylate
Benzyl 3-oxopiperidine-1-carboxylate

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